molecular formula C11H11NO B8464782 4-allyl-1H-indol-5-ol

4-allyl-1H-indol-5-ol

Cat. No. B8464782
M. Wt: 173.21 g/mol
InChI Key: ITIDPSHTYWQBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906653B2

Procedure details

5-(Allyloxy)-1H-indole (514 mg, 2.97 mmol) (Example 53) was dissolved in 1,2,3,4-tetramethylbenzene (2.5 mL), and the reaction mixture was heated at 190° C. for 2 h. The mixture was cooled to rt and sonicated for 30 min. The mixture was then purified by silica gel column chromatography (EtOAc/hexane (v/v)=1:9) to give 361 mg (70%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 3.68 (d, 2H), 5.13 (d, 1H), 5.18 (d, 1H), 6.07 (m, 1H), 6.45 (s, 1H), 6.79 (d, 1H), 7.12-7.18 (m, 2H), 8.06 (br, 1H).
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)C=C.[CH3:14][C:15]1C=CC(C)=C(C)[C:16]=1C>>[CH2:16]([C:6]1[C:5]([OH:4])=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[CH:9][NH:10]2)[CH:15]=[CH2:14]

Inputs

Step One
Name
Quantity
514 mg
Type
reactant
Smiles
C(C=C)OC=1C=C2C=CNC2=CC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC1=C(C(=C(C=C1)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
sonicated for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was then purified by silica gel column chromatography (EtOAc/hexane (v/v)=1:9)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C2C=CNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.